2-[(3,4-Dimethylphenyl)amino]acetohydrazide
Description
2-[(3,4-Dimethylphenyl)amino]acetohydrazide is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It has attracted significant attention in scientific research.
Relevant Papers The title compound, C10H15N3O, crystallizes in an infinite two-dimensional polymeric network due to intermolecular N-H⋯O hydrogen bonding. Intramolecular N-H⋯N and intermolecular C-H⋯N interactions are also present. The 3,4-dimethylphenyl unit is disordered over two sites with an occupancy ratio of 0.677 (5):0.323 (5) .
Scientific Research Applications
Anticonvulsant Properties
- Anticonvulsant Activity : Some derivatives of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide have been found effective as anticonvulsants in animal models, showing promise in seizure management (Robertson et al., 1987).
Antibacterial and Enzyme Inhibition
- Antibacterial Properties : Certain substituted benzylidene acetatohydrazides have shown significant antibacterial activity, suggesting potential applications in combating bacterial infections (Aziz‐ur‐Rehman et al., 2014).
Antimicrobial Activities
- Antimicrobial Effects : Various synthesized derivatives, including some novel phthalazinone derivatives, have demonstrated noteworthy antimicrobial activities, which could be valuable in pharmaceutical research (Fatehia & K. Mohamed, 2010).
Anti-Inflammatory and Antitumor Properties
- Pharmacological Study : Studies indicate that N'-substituted acetohydrazides possess antibiotic effects against Gram-positive and Gram-negative bacteria and show lipoxygenase inhibitory activity, hinting at potential anti-inflammatory uses (Rasool et al., 2016).
- Antitumor Activity : Certain derivatives have shown potential as HDACIs (Histone Deacetylase Inhibitors), indicating possible applications in cancer therapy (Rayes et al., 2020).
Pharmaceutical Chemistry
- Drug Metabolism : Research on the metabolism of related compounds provides valuable insights for pharmaceutical applications, especially in understanding drug behavior in biological systems (Boyland & Sims, 1959).
Synthesis and Characterization
- Synthesis of Derivatives : The synthesis and characterization of various derivatives expand the scope of potential applications in different fields of chemistry and pharmacology (Tarasova et al., 2002).
properties
IUPAC Name |
2-(3,4-dimethylanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-3-4-9(5-8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWYHNSQMCUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307194 | |
Record name | 2-[(3,4-dimethylphenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)amino]acetohydrazide | |
CAS RN |
2370-49-2 | |
Record name | N-(3,4-Dimethylphenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190347 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2370-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3,4-dimethylphenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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